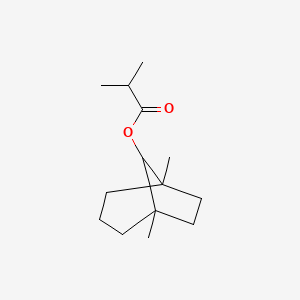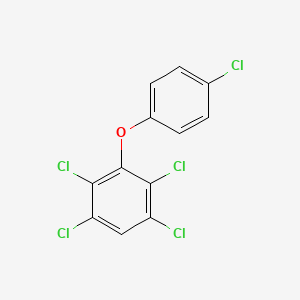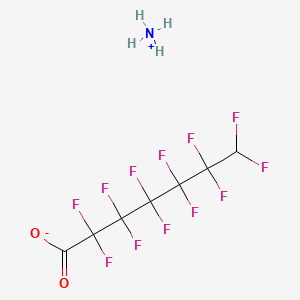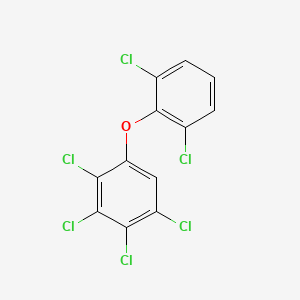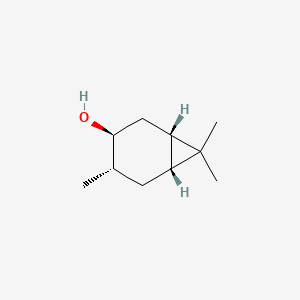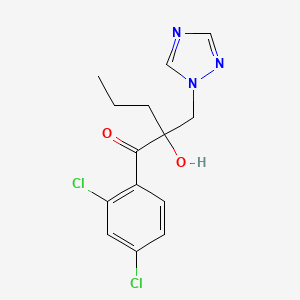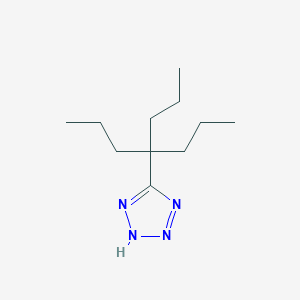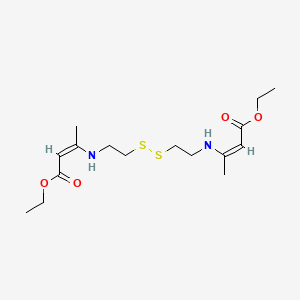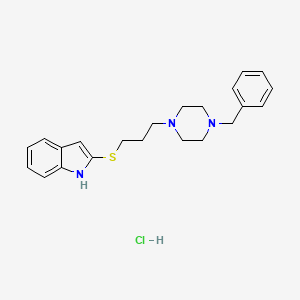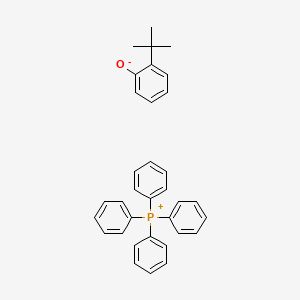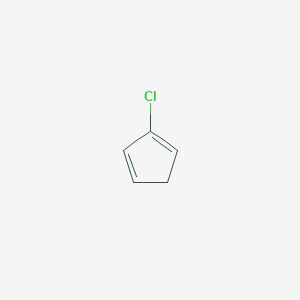
2-Chloro-1,3-cyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-cyclopentadiene is an organochlorine compound with the molecular formula C5H5Cl. It is a derivative of cyclopentadiene, where one hydrogen atom is replaced by a chlorine atom at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-cyclopentadiene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted cyclopentadiene derivatives.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles, forming cycloaddition products.
Oxidation and Reduction: It can be oxidized to form chlorinated cyclopentenones or reduced to yield cyclopentadiene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Addition: Diels-Alder reactions typically require heat or a catalyst to proceed efficiently.
Major Products
Substitution: Substituted cyclopentadienes.
Addition: Cycloaddition products.
Oxidation: Chlorinated cyclopentenones.
Aplicaciones Científicas De Investigación
2-Chloro-1,3-cyclopentadiene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3-cyclopentadiene in chemical reactions involves the reactivity of the chlorine atom and the conjugated diene system. The chlorine atom can act as a leaving group in substitution reactions, while the diene system can participate in cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclopentadiene: The parent compound without the chlorine substitution.
2-Bromo-1,3-cyclopentadiene: Similar structure with a bromine atom instead of chlorine.
2-Fluoro-1,3-cyclopentadiene: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-Chloro-1,3-cyclopentadiene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution and addition reactions .
Propiedades
Número CAS |
117273-18-4 |
|---|---|
Fórmula molecular |
C5H5Cl |
Peso molecular |
100.54 g/mol |
Nombre IUPAC |
2-chlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5Cl/c6-5-3-1-2-4-5/h1,3-4H,2H2 |
Clave InChI |
LJEOEPPSGGLCKY-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


